N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide
Overview
Description
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide is a compound that belongs to the class of oxadiazole derivatives.
Mechanism of Action
Target of Action
The compound N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide, also known as N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-furamide, is a derivative of 1,2,4-oxadiazole . The primary targets of this compound are various types of bacteria and fungi, including Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) . These organisms are responsible for serious plant diseases that can result in significant crop loss .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives exhibit a broad spectrum of biological activities, including antibacterial effects . The compound interacts with its targets, leading to their inhibition and ultimately their death
Biochemical Pathways
The compound affects the biochemical pathways of the target organisms, leading to their inhibition . The specific pathways affected depend on the target organism. For example, in the case of Xoo and Xoc, the compound disrupts the organisms’ normal functioning, leading to their death .
Pharmacokinetics
It is known that 1,2,4-oxadiazole derivatives, in general, show good hydrolytic and metabolic stability This suggests that the compound may have favorable ADME properties, which could contribute to its bioavailability
Result of Action
The result of the compound’s action is the inhibition of the growth of the target organisms . In the case of Xoo and Xoc, the compound has been shown to have strong antibacterial effects, leading to the death of these organisms . This results in the prevention of the diseases caused by these organisms, thereby protecting the crops.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the presence of other organisms, the pH of the environment, temperature, and other factors can affect the compound’s action . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures (around 180°C) . This reaction leads to the formation of the oxadiazole ring, which is a key structural component of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups .
Scientific Research Applications
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antiviral, antibacterial, and anticancer agent.
Agriculture: Oxadiazole derivatives, including this compound, have been studied for their pesticidal and herbicidal properties.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives such as:
- 1,2,3-oxadiazole
- 1,2,5-oxadiazole
- 1,3,4-oxadiazole
Uniqueness
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide is unique due to its specific substitution pattern and the presence of both oxadiazole and furan rings. This combination imparts distinct biological and chemical properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-9-15-14(20-17-9)10-5-2-3-6-11(10)16-13(18)12-7-4-8-19-12/h2-8H,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJDDDJNUHIOFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC=C2NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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